7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Description

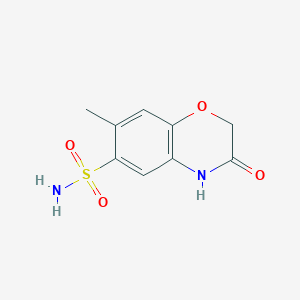

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDXCYDSSPCPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a sulfonyl chloride derivative in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Elemental Analysis of 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b)

| Element | Calculated (%) | Found (%) | Deviation |

|---|---|---|---|

| C | 70.29 | 70.26 | -0.03 |

| H | 4.72 | 4.79 | +0.07 |

Biological Activity

7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 245.27 g/mol. The compound features a benzoxazine ring structure that is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N2O4S |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 142166-00-5 |

| Solubility | Soluble in water |

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Anticancer Properties

Benzoxazine derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for further research in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of benzoxazine derivatives:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted that a similar benzoxazine derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against selected pathogens .

- Anticancer Research : A recent investigation found that the compound effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in reduced joint swelling and inflammation markers, suggesting potential therapeutic use in chronic inflammatory conditions .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors involved in inflammatory responses.

- Oxidative Stress Reduction : The antioxidant properties contribute to its protective effects against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.